Methyl 4-(trimethylsilyl)but-3-ynoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2Si |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
methyl 4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C8H14O2Si/c1-10-8(9)6-5-7-11(2,3)4/h6H2,1-4H3 |
InChI Key |
KNZPSRUJHREVNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC#C[Si](C)(C)C |
Origin of Product |
United States |
Historical Context and Evolution of Silyl Alkynes in Chemical Research
The journey of silyl (B83357) alkynes, from laboratory curiosities to indispensable reagents, is a testament to the ever-evolving landscape of organic synthesis. Initially, alkynylsilanes were often regarded as mere byproducts of reactions like hydrosilylation. researchgate.net However, chemists soon recognized the profound utility of the silicon-carbon bond in masking the reactivity of a terminal alkyne's acidic proton.
The trimethylsilyl (B98337) (TMS) group, in particular, became the preeminent protecting group for terminal alkynes due to a combination of favorable characteristics. Its introduction is typically straightforward, often involving the deprotonation of the alkyne with an organolithium reagent followed by quenching with a trialkylsilyl halide. nih.gov Equally important is the mildness of the conditions required for its removal, which can be achieved with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or under basic conditions, leaving other functional groups in the molecule intact.
Beyond its role as a simple protecting group, the silyl moiety was found to exert significant electronic and steric influence on the reactivity of the alkyne. This "silyl effect" allows for enhanced control over the regioselectivity of various transformations. For instance, in cycloaddition reactions, the bulky silyl group can direct the approach of a reaction partner to a specific carbon of the alkyne, leading to a single, desired regioisomer. This level of control is paramount in the synthesis of complex molecules where precise stereochemistry is crucial.
The table below summarizes key milestones in the development and application of silyl alkynes:
| Era | Key Developments | Significance |
| Mid-20th Century | Initial synthesis and characterization of simple silyl alkynes. | Laid the groundwork for future applications. |
| Late 20th Century | Widespread adoption of the trimethylsilyl (TMS) group as a robust protecting group for terminal alkynes. | Enabled the synthesis of complex molecules with multiple functional groups. |
| Late 20th/Early 21st Century | Discovery of the "silyl effect" in controlling the regioselectivity of addition and cycloaddition reactions. | Provided chemists with a powerful tool for stereocontrolled synthesis. |
| Present | Integration of silyl alkynes into catalytic cycles and cascade reactions for the efficient construction of complex scaffolds. | Pushing the boundaries of synthetic efficiency and molecular complexity. |
Strategic Significance of But 3 Ynoate Esters in Synthetic Methodologies
The but-3-ynoate (B1264759) ester framework is a powerful synthon in organic chemistry due to the presence of two orthogonal reactive sites: an electron-deficient alkyne and an ester functionality. The electron-withdrawing nature of the methyl ester group polarizes the carbon-carbon triple bond, rendering it susceptible to nucleophilic attack and enhancing its reactivity as a dienophile or dipolarophile in cycloaddition reactions.
This heightened reactivity makes but-3-ynoate esters particularly valuable in the synthesis of heterocyclic compounds. For example, they readily participate in [3+2] cycloaddition reactions with azides to form triazoles, and with nitrile oxides to generate isoxazoles. nih.govresearchgate.net These reactions are often highly regioselective, providing a direct route to densely functionalized five-membered rings, which are common motifs in pharmaceuticals and biologically active natural products.
Overview of the Chemical Landscape and Research Trajectories of Methyl 4 Trimethylsilyl but 3 Ynoate
Methyl 4-(trimethylsilyl)but-3-ynoate marries the advantageous features of both silyl (B83357) alkynes and but-3-ynoate (B1264759) esters into a single, versatile molecule. Its chemical landscape is defined by the interplay of these two functional groups, which can be addressed either sequentially or concurrently to achieve a desired synthetic outcome.
The presence of the trimethylsilyl (B98337) group provides a steric shield, influencing the regiochemical outcome of reactions at the alkyne. For example, in cycloaddition reactions, the bulky TMS group can direct the incoming dipole or diene to the less hindered carbon of the alkyne. A close analog, methyl trimethylsilylpropynoate, has been successfully employed in the synthesis of 2H-quinolizin-2-ones, demonstrating the utility of this class of compounds in building complex heterocyclic systems. gelest.com
Research trajectories for this compound and related compounds are focused on exploiting its dual functionality in novel and efficient ways. Key areas of investigation include:
Domino and Cascade Reactions: Designing multi-step, one-pot transformations where an initial reaction at the alkyne triggers a subsequent cyclization or rearrangement involving the ester group.
Asymmetric Catalysis: Developing enantioselective methods for reactions involving the but-3-ynoate moiety, leading to the synthesis of chiral building blocks for the pharmaceutical industry.
Late-Stage Functionalization: Utilizing the TMS group as a handle for further transformations. After serving its purpose as a protecting or directing group, the silyl moiety can be replaced with other functionalities, such as halides, through ipso-substitution, opening up avenues for cross-coupling reactions.
The table below outlines the potential reactivity of the functional groups in this compound:
| Functional Group | Potential Reactions | Synthetic Outcome |
| Trimethylsilyl Alkyne | [3+2] Cycloaddition | Synthesis of silylated heterocycles (e.g., pyrazoles, triazoles) |
| [4+2] Cycloaddition (Diels-Alder) | Formation of silylated six-membered rings | |
| Desilylation followed by Sonogashira coupling | Formation of substituted alkynes | |
| Hydrosilylation | Synthesis of vinylsilanes | |
| Methyl Ester | Saponification | Formation of the corresponding carboxylic acid |
| Reduction | Synthesis of the corresponding alcohol | |
| Aminolysis | Formation of amides | |
| Claisen Condensation | Carbon-carbon bond formation |
Scope and Significance of Current Research on Methyl 4 Trimethylsilyl but 3 Ynoate
Approaches for Carbon-Carbon Bond Formation Leading to the Alkyne Moiety
The core of synthesizing this compound lies in the effective construction of the alkyne moiety. The methodologies discussed below represent key strategies for forging this critical carbon-carbon bond.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira-type reactions)
The Sonogashira reaction is a cornerstone in the synthesis of alkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgwikipedia.org For the synthesis of this compound, a plausible Sonogashira approach would involve the coupling of trimethylsilylacetylene (B32187) with a suitable three-carbon electrophile, such as a methyl 3-halopropanoate.
This reaction typically proceeds via two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the alkyl halide. Simultaneously, in the copper cycle, a copper(I) acetylide is formed from the terminal alkyne, which then undergoes transmetalation with the palladium complex. The final step is a reductive elimination that yields the desired product and regenerates the Pd(0) catalyst. wikipedia.org
The efficiency of Sonogashira couplings is highly dependent on the choice of catalyst, ligands, base, and solvent. While traditional systems often employ catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, modern advancements have introduced more robust and efficient catalytic systems. libretexts.org
Catalyst and Ligand Choice: The selection of the phosphine (B1218219) ligand is crucial. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and promote the reductive elimination step. libretexts.org For couplings involving alkyl halides, which can be challenging substrates due to potential β-hydride elimination, the use of specialized ligands is often necessary. N-heterocyclic carbene (NHC) ligands, for instance, have been shown to be effective in the Sonogashira coupling of unactivated alkyl bromides and iodides under mild conditions. organic-chemistry.org
Copper-Free Systems: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and issues related to the toxicity of copper, copper-free Sonogashira protocols have been developed. rsc.org These systems often require a stronger base or different ligand systems to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.
The table below summarizes various catalytic systems used in Sonogashira reactions, which can be adapted for the synthesis of this compound.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(p-tol)₃ | None | DBU | THF | 80 | Good-Excellent | acs.org |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | Room Temp | Good | nih.gov |
| Pd(dba)₂ | P(tBu)₃ | None | Cs₂CO₃ | Dioxane | 100 | High | acs.org |
| Pd/NHC complex | IPr | CuI | K₃PO₄ | THF | Room Temp | Moderate-Good | organic-chemistry.org |
This table presents data for similar Sonogashira couplings, illustrating typical conditions that could be optimized for the target synthesis.
Regioselectivity becomes a critical factor when using unsymmetrical substrates. In the context of synthesizing this compound, the primary concern is ensuring the coupling occurs at the desired position without unintended side reactions. When coupling a halo-ester like methyl 3-iodopropanoate with trimethylsilylacetylene, the regiochemistry is straightforward as there is only one possible site for C-C bond formation.
However, in more complex scenarios involving substrates with multiple potential reaction sites, the regioselectivity is governed by both steric and electronic factors. The nature of the ligand on the palladium catalyst can play a decisive role in controlling which site undergoes oxidative addition. For instance, monodentate ligands might favor coupling at one position, while bidentate ligands could direct the reaction to another site. nih.gov Theoretical studies have shown that oxidative addition is often favored at the less sterically hindered and more electron-deficient carbon-halogen bond. organic-chemistry.orgresearchgate.net
Copper-Mediated Alkynylation and C-H Activation Pathways
Copper-catalyzed reactions offer an alternative to palladium-based systems for the synthesis of alkynes. These methods can involve the coupling of alkynes with organohalides or proceed through a C-H activation mechanism. An efficient copper(I)-catalyzed cross-coupling of terminal alkynes with monooxalyl chloride derivatives has been reported for the synthesis of 2-oxo-3-butynoates, which are structurally related to the target molecule. researchgate.net This suggests that a copper-catalyzed approach could be viable.
A hypothetical route involving C-H activation would require a precursor where a C-H bond can be functionalized. For example, a directed C-H activation of a suitable ester derivative, followed by coupling with a silylalkyne source, could potentially form the desired product. Copper-catalyzed C-H alkynylation often requires a directing group to position the catalyst for the selective activation of a specific C-H bond.
The table below shows examples of copper-catalyzed C-C bond-forming reactions leading to functionalized products.
| Copper Source | Ligand | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | None | Terminal Alkyne | Isopropyl oxalyl chloride | THF | Room Temp | up to 77 | researchgate.net |
| CuBr | Pyridine (B92270) | Propargylamine | Ethyl buta-2,3-dienoate | Toluene | 110 | 62 | lookchem.com |
| CuTC | None | Allyl phosphate | Ethyl 2-fluoro-2-(trimethylsilyl)acetate | DMF | Room Temp | up to 90 | organic-chemistry.org |
This table illustrates the versatility of copper catalysis in forming C-C bonds with various substrates.
Dehydrohalogenation Routes from Halogenated Precursors
A classic and fundamental method for synthesizing alkynes is through the double dehydrohalogenation of vicinal or geminal dihalides. This elimination reaction is typically promoted by a strong base. researchgate.net To synthesize this compound via this route, a suitable precursor would be a dihalogenated butanoate ester, such as methyl 3,4-dibromobutanoate.
The reaction proceeds in two successive E2 elimination steps. A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is required to effect the second elimination, which forms the alkyne from a vinyl halide intermediate. researchgate.net The choice of base and reaction conditions is crucial to avoid side reactions and ensure high yields.
A plausible synthetic sequence would be:
Halogenation of a suitable butenoate ester to create the vicinal dihalide precursor.
Double dehydrohalogenation using an excess of a strong base to form the alkynyl ester.
Silylation of the terminal alkyne to install the trimethylsilyl (B98337) group.
Alternatively, if a precursor like methyl 4,4-dihalogeno-3-(trimethylsilyl)butanoate could be synthesized, a one-step double dehydrohalogenation might yield the target compound directly.
Olefination Reactions Followed by Alkyne Formation
An indirect but viable route to alkynes involves the formation of a vinyl halide from an aldehyde or ketone, followed by dehydrohalogenation. The Wittig reaction is a powerful tool for olefination, converting carbonyl compounds into alkenes. organic-chemistry.orgscispace.com For the synthesis of this compound, this pathway could start with an olefination reaction to generate a vinylsilane, which is then converted into the target alkyne.
A potential sequence could involve:
A Wittig-type reaction between a silyl-substituted phosphonium (B103445) ylide and a glyoxylate (B1226380) ester to form methyl 4-(trimethylsilyl)but-3-enoate.
Bromination of the resulting alkene to give a dibromo derivative.
Dehydrobromination to yield the final alkyne product.
The stereoselectivity of the Wittig reaction can be controlled based on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This stereochemistry would need to be considered in the subsequent steps of the synthesis.
Esterification and Functional Group Interconversion Strategies
Esterification reactions are the most direct and common methods for the synthesis of this compound. These strategies involve the formation of the ester linkage from 4-(trimethylsilyl)but-3-ynoic acid or the conversion of a related ester.
Direct Esterification of 4-(trimethylsilyl)but-3-ynoic Acid
The most straightforward approach to this compound is the direct esterification of 4-(trimethylsilyl)but-3-ynoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, a process known as the Fischer-Speier esterification. chemguide.co.uk The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the formation of the ester.
Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (p-TsOH). The reaction is generally carried out by heating the carboxylic acid and an excess of methanol under reflux to drive the equilibrium towards the product side. scienceready.com.au The use of a Dean-Stark apparatus can also be employed to remove the water formed during the reaction, thus increasing the yield of the desired ester. masterorganicchemistry.com
For substrates that may be sensitive to strong acids, milder esterification methods can be employed. These include the use of solid-supported acid catalysts, which can simplify the work-up procedure and are often more environmentally friendly. silicycle.com
Table 1: Comparison of Catalysts for Direct Esterification
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid | Reflux in Methanol | Inexpensive, readily available | Harsh conditions, difficult work-up |
| Tosic Acid | Reflux in Methanol | Milder than H₂SO₄, crystalline solid | More expensive than H₂SO₄ |
| Solid-supported Acids (e.g., Si-TsOH) | Varies | Easy to remove, recyclable | Higher initial cost, may have lower activity |
Transesterification Methodologies for Methyl Ester Formation
Transesterification is an alternative method for the synthesis of this compound, which involves the conversion of another ester of 4-(trimethylsilyl)but-3-ynoic acid into the corresponding methyl ester. youtube.com This reaction is typically carried out by treating the starting ester with a large excess of methanol in the presence of an acid or a base catalyst.
Chemo- and Regioselective Aspects in Ester Synthesis
In the context of synthesizing this compound, the primary concern for chemo- and regioselectivity lies in potential side reactions involving the trimethylsilyl group or the alkyne functionality under the esterification conditions. The trimethylsilyl group is generally stable under acidic conditions commonly used for esterification. However, strong basic conditions could potentially lead to the cleavage of the Si-C bond. Therefore, when employing base-catalyzed transesterification, milder bases and careful control of reaction conditions are advisable.
The alkyne functional group is generally unreactive under standard esterification conditions. However, highly reactive reagents or harsh conditions should be avoided to prevent unwanted additions or rearrangements involving the triple bond. The choice of catalyst and reaction conditions should be made to ensure that only the carboxylic acid or ester functionality is targeted, thus ensuring high chemoselectivity. researchgate.netrsc.orgnih.gov
Development of Green and Sustainable Synthetic Protocols
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of chemical compounds, including this compound. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Media Syntheses
Solvent-Free Synthesis: Performing reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying purification processes. psu.eduresearchgate.netmdpi.com For the esterification of 4-(trimethylsilyl)but-3-ynoic acid, a solvent-free approach could involve heating the carboxylic acid with an excess of methanol and a solid acid catalyst. mdpi.com The excess methanol can serve as both a reactant and a reaction medium. Mechanochemical methods, such as ball milling, have also emerged as a promising solvent-free technique for esterification reactions. nih.gov
Aqueous Media Syntheses: While esterification is a condensation reaction that produces water, conducting these reactions in an aqueous medium presents a significant challenge. However, recent advancements have shown the feasibility of enzymatic esterification in aqueous miniemulsions. nih.gov Lipases can be used as biocatalysts to promote the esterification of carboxylic acids and alcohols in the presence of water, offering a green alternative to traditional chemical methods. nih.gov Another approach involves the use of surfactant-type Brønsted acid catalysts that can facilitate esterification in water by creating hydrophobic microenvironments. organic-chemistry.org
Atom-Economic Routes and Waste Reduction Strategies
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Addition and rearrangement reactions are considered to be 100% atom-economical. researchgate.net
Biocatalytic and Enzymatic Approaches to Precursors
The application of biocatalysis in organosilicon chemistry is an emerging field with the potential to offer greener and more selective synthetic routes. nih.govchemrxiv.orgresearchgate.net While specific enzymatic methods for the direct synthesis of this compound precursors are not yet well-established, existing research on biocatalytic transformations provides a foundation for developing such processes. The exploration of enzymes for organosilicon compound synthesis is driven by the desire to replace energy-intensive traditional methods that often rely on metal catalysts and harsh reaction conditions. nih.gov
One plausible biocatalytic approach involves the enzymatic esterification of a precursor acid, 4-(trimethylsilyl)but-3-ynoic acid, with methanol to yield the target molecule. Lipases are a class of enzymes that have been extensively studied for their ability to catalyze esterification reactions. nih.govnih.gov Research on the lipase-catalyzed esterification of various acetylenic fatty acids has demonstrated the feasibility of such transformations. nih.gov For instance, lipases such as Novozyme 435 (from Candida antarctica) have shown activity in the esterification of acetylenic acids, although the reaction rates can be slower compared to their unsaturated counterparts. nih.gov The choice of lipase, solvent, and reaction conditions would be critical for optimizing the yield and selectivity of the esterification of 4-(trimethylsilyl)but-3-ynoic acid. The use of nanomicelles in aqueous media has also been shown to enable lipase-catalyzed esterification, offering a more environmentally friendly approach. nsf.govrsc.org
Another forward-looking strategy lies in the development of engineered enzymes capable of catalyzing the direct silylation of a suitable precursor, such as methyl but-3-ynoate (B1264759). Advances in protein engineering and directed evolution have enabled enzymes to catalyze reactions not found in nature, including the formation of carbon-silicon bonds. nih.govnih.gov This "new-to-nature" biocatalysis could provide a highly selective and environmentally benign route to silylated compounds. chemrxiv.org Enzymes like silicateins, found in marine sponges, are known to catalyze the formation of silica (B1680970) structures and have been investigated for their ability to manipulate silicon-oxygen bonds in organosiloxanes. pnas.org Further engineering of these or other enzymes could lead to biocatalysts capable of direct C-H silylation of terminal alkynes.
While the direct enzymatic synthesis of this compound or its immediate precursors remains a subject for future research, the existing knowledge in biocatalysis provides a strong basis for the development of such innovative and sustainable synthetic methodologies.
Table 1: Potential Biocatalytic Approaches for Precursors of this compound
| Precursor | Biocatalytic Transformation | Enzyme Class | Potential Advantages |
| 4-(trimethylsilyl)but-3-ynoic Acid | Esterification with methanol | Lipase | Mild reaction conditions, high selectivity, potential for use in aqueous media. |
| Methyl but-3-ynoate | Direct C-H silylation | Engineered Enzymes (e.g., modified P450s or silicateins) | High atom economy, reduced waste, potential for high stereoselectivity. |
Scale-Up Considerations and Process Intensification in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and opportunities for process intensification. primescholars.comresearchgate.net Key considerations include reaction kinetics, heat and mass transfer, safety, cost-effectiveness, and sustainability. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.commdpi.com
A significant strategy for the process intensification of organic syntheses is the adoption of continuous flow chemistry. scielo.br Continuous flow reactors, particularly microreactors, offer numerous advantages over traditional batch reactors for reactions involving highly reactive intermediates or exothermic processes. researchgate.net The synthesis of silylated alkynes often involves reactions like Sonogashira coupling, which can be exothermic and require careful control of reaction parameters. acs.orgsilicycle.comresearchgate.net Continuous flow systems provide superior heat and mass transfer, enabling better temperature control and mixing, which can lead to higher yields, improved selectivity, and enhanced safety. researchgate.net Furthermore, continuous flow processes can be more easily automated and scaled-out (numbering-up) by running multiple reactors in parallel. scielo.br
For the synthesis of this compound, a potential continuous flow setup could involve the in-line generation of a reactive species, followed by its immediate reaction with a substrate in a subsequent reactor module. This approach minimizes the handling of hazardous reagents and reduces the risk of side reactions. The use of packed-bed reactors with immobilized catalysts is another avenue for process intensification, facilitating catalyst separation and reuse, which is particularly relevant for expensive transition-metal catalysts that might be used in coupling reactions. riken.jp
A model-based approach to scale-up, where reaction kinetics and reactor characteristics are used to predict the performance at a larger scale, can be a valuable tool. acs.org This allows for a more rational and efficient process development, reducing the number of experiments required at the pilot scale.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio, potential for hotspots. | Excellent, due to high surface area-to-volume ratio. |
| Mass Transfer | Can be limited by mixing efficiency. | Enhanced due to small diffusion distances. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and better control. |
| Scalability | Scale-up can be challenging and may require significant process redesign. | Scalable by increasing run time (scaling-out) or reactor size (scale-up). |
| Process Control | More difficult to control precisely. | Precise control over temperature, pressure, and residence time. |
| Productivity | Can be lower for certain reaction types. | Often higher space-time yields. |
| Footprint | Larger equipment footprint. | Smaller, more compact equipment. |
Transformations Involving the Terminal Trimethylsilyl Group
The trimethylsilyl group plays a crucial role in the reactivity of this compound. It can act as a protecting group for the terminal alkyne, a removable activating group, or a directing group in various transformations.
One of the most fundamental transformations of the trimethylsilyl group is its removal, or desilylation, to generate the corresponding terminal alkyne, methyl but-3-ynoate. This process is synthetically important as the TMS group is often used to protect the acidic proton of a terminal alkyne during other synthetic steps. nih.govwikipedia.org
Commonly employed methods include treatment with fluoride (B91410) ion sources or bases. Tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a highly effective reagent for this purpose. gelest.comccspublishing.org.cn Alternatively, potassium carbonate (K2CO3) in methanol is a milder and more economical option for the protodesilylation of trimethylsilylalkynes. nih.govgelest.com Other base-catalyzed, additive-free methods using catalysts like potassium trimethylsilanolate (KOTMS) have also been developed, offering high efficiency and good functional group compatibility under mild conditions. organic-chemistry.orgresearchgate.net For instance, smooth desilylation of terminal acetylenic TMS groups can be achieved with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) selectively in the presence of other base-labile groups. organic-chemistry.org
| Reagent/Conditions | Solvent | Typical Temperature | Key Features | Reference |
|---|---|---|---|---|
| TBAF | THF | -20 to 25 °C | Highly effective, rapid reaction. | gelest.comccspublishing.org.cn |
| K₂CO₃/MeOH | Methanol/THF | Room Temperature | Mild, economical, common for TMS groups. | nih.govgelest.com |
| DBU | Various | Room Temperature | Selective for TMS over more hindered silyl groups. | organic-chemistry.org |
| KOTMS | DMSO | Room Temperature | Catalytic, additive-free, broad functional group tolerance. | organic-chemistry.orgresearchgate.net |
In the synthesis of complex molecules, it is often necessary to selectively remove a trimethylsilyl group in the presence of other silyl protecting groups or other sensitive functionalities. The lability of silyl groups to cleavage is dependent on their steric bulk and the reaction conditions. The trimethylsilyl group is significantly less sterically hindered compared to groups like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS).
This difference in steric hindrance allows for the selective deprotection of a TMS-alkyne. For example, treatment with mild conditions such as K2CO3 in methanol can selectively cleave the TMS group while leaving a TIPS group intact on another part of the molecule. nih.govgelest.com Similarly, the use of DBU has been shown to accomplish smooth desilylation of terminal acetylenic TMS groups while more sterically hindered TBDMS and TIPS groups remained intact. organic-chemistry.org This selectivity is crucial for sequential synthetic strategies where different alkynes need to be unmasked at different stages. ccspublishing.org.cn
The trimethylsilyl group in this compound is not just a protecting group; it can actively participate in or influence carbon-carbon bond-forming reactions. For example, in a three-component reaction with an amine and an imine, the reaction is directed by both the ester and the trimethylsilyl moieties and involves a 1,4-silyl shift. gelest.com
In some cross-coupling reactions, the C-Si bond can be activated for coupling, although this is less common than using the corresponding terminal alkyne. More frequently, the silyl group's electronic and steric properties influence the regioselectivity of additions to the triple bond, indirectly mediating C-C bond formation. gelest.com For instance, the reaction of a tertiary amine with methyl trimethylsilylpropynoate leads to the formation of an allenoate ion, which can then react with aldehydes to form new C-C bonds. gelest.com The presence of the trimethylsilyl group was found to be necessary for this reaction to proceed. gelest.com
Achieving high levels of regio- and stereocontrol is a central challenge in the functionalization of alkynes. In reactions involving this compound, the silyl group exerts a significant influence on the outcome of additions to the adjacent triple bond.
For instance, in hydrosilylation reactions, the choice of catalyst and ligand can lead to different regio- and stereoisomers. nih.govpkusz.edu.cn While some cobalt-catalyzed systems with bipyridine ligands can favor the formation of α-vinylsilanes from terminal alkynes, phosphine ligands typically yield (E)-β-vinylsilanes. nih.gov For internal alkynes like silyl alkynes, cationic ruthenium complexes have demonstrated remarkable ligand-controlled regio- and stereodivergence, yielding either α-anti or β-syn addition products with high selectivity. pkusz.edu.cnresearchgate.net The steric bulk of the silyl group itself plays a critical role in directing the incoming reagents to a specific position and face of the alkyne. pkusz.edu.cnnih.gov This interplay between the silyl group and the catalyst system is a powerful tool for controlling the geometry of the resulting vinylsilane products. nih.govrsc.org
Desilylation Reactions and Generation of Terminal Alkynes
Reactions at the Carbon-Carbon Triple Bond
The electron-deficient nature of the alkyne in this compound, due to the adjacent ester group, makes it susceptible to a wide range of nucleophilic and cycloaddition reactions.
The compound can undergo conjugate addition of nucleophiles, such as thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction), to the triple bond. acs.org These reactions are often highly efficient and can proceed under mild, catalyst-free conditions, fitting the criteria for "click" chemistry. acs.org
Furthermore, this compound is a competent dienophile in Diels-Alder reactions and can participate in various cycloaddition reactions to form heterocyclic and carbocyclic structures. nih.gov For example, it has been employed in the rhodium-catalyzed synthesis of 3-(trimethylsilyl)-1H-inden-1-ols through reaction with 2-formylphenylboronic acid. nih.gov The reaction of tertiary amines with methyl trimethylsilylpropynoate in the presence of an aldehyde can lead to addition across the triple bond. gelest.com Similarly, ruthenium-catalyzed hydroacylation with aldehydes has also been reported. gelest.com
| Reaction Type | Reactant(s) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Conjugate Addition (Thiol-yne) | Thiols | Vinyl Sulfides | "Click" reaction, high efficiency, mild conditions. | acs.org |
| Cycloaddition | 2-Formylphenylboronic acid | 1H-Inden-1-ols | Rhodium-catalyzed, high regioselectivity. | nih.gov |
| Aldehyde Addition | Tertiary amine, Aldehyde | Substituted Alkenes | TMS group is essential for the reaction. | gelest.com |
| Hydroacylation | Aldehydes | Trimethylsilyl Dienol Ethers | Ruthenium-catalyzed. | gelest.com |
The presence of the trimethylsilyl group can also influence the regioselectivity of these additions. For example, in the addition of ICl to ethynylsilanes, the β-silyl effect stabilizes a β-cationic intermediate, leading to regioselective addition. gelest.com This directing effect, combined with the subsequent ability to transform the silyl group, underscores the synthetic versatility of this compound.
Cycloaddition Reactions
This compound, as an electron-deficient alkyne, is a versatile substrate for various cycloaddition reactions. The presence of the electron-withdrawing methyl ester group and the sterically influential trimethylsilyl group dictates its reactivity and the regiochemical outcomes of these transformations.
[2+2+2] Cycloadditions and Transition Metal Catalysis
The [2+2+2] cycloaddition is a powerful, atom-economical method for synthesizing six-membered rings from three unsaturated components, typically alkynes. nih.govnih.gov This reaction is most effectively mediated by transition metal catalysts, with rhodium (Rh) and cobalt (Co) complexes being particularly prevalent. nih.govscientificspectator.com For silylated alkynes like this compound, these reactions provide a route to highly substituted aromatic compounds.
Transition metal-catalyzed [2+2+2] cycloadditions are a potent tool for constructing complex carbo- and heterocyclic systems. scientificspectator.com While specific studies on the homotrimerization of this compound are not extensively detailed, the behavior of its ethyl ester analogue, Ethyl 4-(trimethylsilyl)but-3-ynoate, is instructive. The cyclotrimerization of this ethyl ester has been shown to proceed with complete regioselectivity, yielding a single regioisomeric benzene (B151609) derivative. researchgate.net This high degree of control is a common feature in the cyclization of silylalkynes.
The general mechanism for these reactions involves the oxidative coupling of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate. nih.gov Subsequent insertion of a third unsaturated molecule, in this case, another alkyne, leads to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the aromatic product and regenerate the catalyst. rsc.org The regioselectivity of the cycloaddition is influenced by electronic and steric factors, with the trimethylsilyl group often directing the orientation of the incoming alkynes. rsc.org Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and cationic rhodium complexes, are particularly effective and versatile, allowing for fine-tuning of reactivity and selectivity through ligand modification. nih.govnih.govchemistryviews.org Cobalt catalysts, including cyclopentadienyl-cobalt complexes, are also widely used for assembling carbo- and heterocyclic rings via this pathway. scientificspectator.comacs.org
In cross-cycloadditions with other alkynes or nitriles, this compound can be used to synthesize specifically substituted benzene or pyridine derivatives, respectively. For example, its reaction with diynes under rhodium catalysis could lead to the formation of bicyclic aromatic systems. The trimethylsilyl group in the product can be retained for further functionalization or removed under protodesilylation conditions. researchgate.net
Table 1: Examples of Transition Metal Catalysts in [2+2+2] Cycloadditions
| Catalyst Family | Common Examples | Key Features |
| Rhodium (Rh) | RhCl(PPh₃)₃, [Rh(cod)₂]BF₄ | High activity and versatility; selectivity can be tuned with ligands. nih.govresearchgate.net |
| Cobalt (Co) | Co₂(CO)₈, CpCo(CO)₂ | Effective for carbo- and heterocyclic ring formation. scientificspectator.com |
| Nickel (Ni) | Ni(acac)₂ | Used in early examples of alkyne cyclotrimerization. nih.gov |
| Iridium (Ir) | [Ir(cod)Cl]₂ | Can catalyze cycloadditions with various unsaturated partners. nih.gov |
Diels-Alder Reactions and Inverse Electron-Demand Cycloadditions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. rsc.org Given the electron-withdrawing nature of the methyl ester group, this compound is expected to act as an effective dienophile. The alkyne moiety serves as a two-π-electron component, reacting with a four-π-electron diene to yield a cyclohexadiene derivative.
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile like this compound is governed by the electronic properties of the substituents. acs.org Generally, the reaction favors the formation of the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. acs.orgnih.gov For this compound, the carbon atom beta to the silyl group and alpha to the ester group is the most electrophilic center. This directs the regiochemical outcome, favoring "ortho" or "para" adducts depending on the substitution pattern of the diene. acs.org
Conversely, in an inverse electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed: an electron-deficient diene reacts with an electron-rich dienophile. unica.itrsc.org For this compound to participate in an IEDDA reaction, it would need to react with a highly electron-deficient diene, which is less common. Typically, silylated alkynes with electron-donating groups, such as siloxy alkynes, are more suited as dienophiles for IEDDA reactions with electron-poor diazines or triazines. rsc.orgmolport.com Therefore, the primary role of this compound in [4+2] cycloadditions is as a dienophile in normal-demand Diels-Alder reactions.
[3+2] Cycloadditions (e.g., with Azides, Nitrile Oxides)
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a key reaction for the synthesis of five-membered heterocycles. chemistryviews.orgchemistrysteps.com This reaction involves a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, reacting with a dipolarophile, in this case, the alkyne of this compound.
The reaction of alkynes with azides to form 1,2,3-triazoles is a prominent example of this class. youtube.com While thermal cycloadditions can proceed, they often require high temperatures and may yield mixtures of regioisomers. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a significant improvement, proceeding under mild conditions to exclusively afford the 1,4-disubstituted triazole. youtube.comacs.org The ruthenium-catalyzed variant (RuAAC) provides complementary access to the 1,5-disubstituted regioisomer. Given its terminal alkyne-like structure after potential desilylation, or direct reactivity, this compound is a suitable substrate for these powerful "click chemistry" reactions.
Similarly, the cycloaddition with nitrile oxides provides a direct route to isoxazoles. masterorganicchemistry.com Research has shown that alkynes bearing both a trimethylsilyl group and a methyl ester are effective substrates for [3+2] cycloaddition with in-situ generated nitrile oxides, leading to the corresponding isoxazoles in good yields. nih.gov A study on the related compound 4-(trimethylsilyl)-3-butyn-2-one (B1224664) demonstrated its effectiveness as a dipolarophile in reactions with cycloimmonium salts, yielding functionalized indolizines. researchgate.net This suggests that this compound would exhibit similar reactivity, serving as an excellent dipolarophile for the construction of various five-membered heterocyclic systems. The regioselectivity is controlled by the electronic and steric influences of the silyl and ester groups.
Other Strain-Release or Pericyclic Reactions
Beyond the well-defined cycloadditions mentioned above, other pericyclic reactions can be considered. However, as this compound is a linear, acyclic molecule, it does not possess inherent ring strain. Therefore, strain-release reactions would only be relevant when it is reacting with a strained substrate, such as a cyclooctyne (B158145). In such cases, the high reactivity of the strained partner would drive the reaction. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) relies on the high energy of a strained cyclooctyne to react rapidly with an azide without the need for a metal catalyst.
Ene reactions are another class of pericyclic reactions that involve the reaction of an alkene or alkyne (the "enophile") with a compound containing an allylic hydrogen (the "ene"). As an electron-deficient alkyne, this compound could potentially act as an enophile, reacting with an appropriate ene partner. However, specific examples involving this particular substrate are not well-documented in the literature. The feasibility and outcome of such reactions would depend on the reaction conditions and the nature of the ene component.
Addition Reactions to the Alkyne Moiety
The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, including the addition of metal hydrides and boranes. The outcomes of these reactions are strongly influenced by the electronic pull of the ester and the steric and electronic effects of the trimethylsilyl group.
Hydrometallation and Hydroboration Reactions: Regio- and Stereoselective Outcomes
Hydrometallation involves the addition of a metal-hydride bond across the alkyne. This includes processes like hydrosilylation (addition of Si-H), hydrostannylation (addition of Sn-H), and hydroboration (addition of B-H). These reactions are pivotal for producing functionalized vinylsilanes, vinylstannanes, and vinylboranes, which are versatile intermediates in organic synthesis.
Hydroboration of terminal alkynes is a well-established method for the anti-Markovnikov addition of water (via oxidation) or for the formation of vinylboronates. In the case of silylated alkynes, the regioselectivity is primarily controlled by the steric bulk of the trimethylsilyl group. The boron atom preferentially adds to the carbon atom distal to the bulky silyl group (the α-carbon). The subsequent oxidation of the resulting vinylborane (B8500763) intermediate would yield an α-silylated aldehyde, which would likely be unstable. More commonly, the vinylborane itself is used in cross-coupling reactions. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) enhances this regioselectivity. The addition is typically a syn-addition, with the hydrogen and boron atoms adding to the same face of the alkyne.
Hydrosilylation , the addition of a silicon-hydride bond, is another important transformation. This reaction is typically catalyzed by transition metals, particularly platinum complexes like the Karstedt or Speier catalysts, but ruthenium and rhodium are also used. scientificspectator.com The mechanism and product distribution are highly dependent on the catalyst system. scientificspectator.com For terminal alkynes, hydrosilylation can lead to three possible products: the (E)-β-adduct, the (Z)-β-adduct, and the α-adduct. The regioselectivity is influenced by both steric and electronic factors. With a silyl group already present on the alkyne, the addition of a second silyl group is directed by a combination of catalyst control and the existing substituent effects. Ruthenium catalysts, for example, have been shown to be effective for the regioselective hydrosilylation of alkynes bearing hydroxyl groups. nih.gov
Hydrostannylation , the addition of a tin hydride (e.g., Bu₃SnH), can proceed via radical or metal-catalyzed pathways. The regioselectivity is often directed by the substituents on the alkyne. For electron-deficient alkynes, palladium catalysis typically leads to the addition of the stannyl (B1234572) group at the β-position relative to the electron-withdrawing group, often with high stereoselectivity.
Table 2: Predicted Regiochemical Outcomes of Addition Reactions
| Reaction | Reagent | Key Factor(s) | Predicted Major Regioisomer |
| Hydroboration | 9-BBN | Steric hindrance of TMS group | Boron adds to the carbon adjacent to the ester (α-carbon). |
| Hydrosilylation | HSiR₃, Pt catalyst | Catalyst, steric/electronic effects | Silyl group adds to the carbon adjacent to the ester (α-carbon). |
| Hydrostannylation | Bu₃SnH, Pd catalyst | Electronic effect of ester group | Stannyl group adds to the carbon bearing the TMS group (β-carbon). |
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions, though its reactivity is influenced by the presence of both the electron-withdrawing methyl ester group and the sterically bulky, electronically complex trimethylsilyl (TMS) group.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the alkyne proceeds, in principle, to form di- and tetra-halogenated products. The initial addition typically results in a dihaloalkene. The stereochemistry of this addition (syn or anti) can be influenced by the reaction conditions and the specific halogen used. The TMS group can direct the regioselectivity of the addition due to its steric bulk and its ability to stabilize a β-carbocation.
Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HCl, HBr) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that is already bonded to more hydrogen atoms. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the initial protonation of the alkyne leads to the formation of a vinyl cation. masterorganicchemistry.com The stability of this intermediate dictates the regiochemical outcome. The TMS group can stabilize a positive charge on the adjacent (β) carbon, influencing the proton to add to the α-carbon (adjacent to the ester). The halide ion then attacks the vinyl cation. masterorganicchemistry.com With an excess of HX, a second addition can occur, typically leading to a geminal dihalide. chemistrysteps.com It is noteworthy that in the presence of peroxides, the addition of HBr can proceed via an anti-Markovnikov, free-radical mechanism. wikipedia.orgyoutube.com
Table 1: Representative Electrophilic Addition Reactions
| Reaction | Reagent(s) | Product Type | Regioselectivity |
|---|---|---|---|
| Hydrohalogenation | 1 eq. HBr | Vinyl bromide | Markovnikov |
| Hydrohalogenation | excess HBr | Geminal dibromide | Markovnikov |
| Radical Hydrobromination | 1 eq. HBr, ROOR | Vinyl bromide | Anti-Markovnikov youtube.com |
Nucleophilic Additions (e.g., Amination, Thiolation)
The alkyne in this compound is "activated" by the conjugated electron-withdrawing methyl ester group, making it an excellent Michael acceptor for nucleophilic conjugate addition. nih.govbohrium.com This reactivity is a cornerstone of its synthetic utility.
Amination: Primary and secondary amines can add across the triple bond in a conjugate fashion. This reaction, often referred to as an amino-yne reaction, typically proceeds spontaneously at ambient temperatures to yield enamines. bohrium.com The reaction is generally regioselective, with the nucleophilic nitrogen attacking the β-carbon (the one bearing the TMS group), driven by the electronic pull of the ester. The resulting enamine can exist as either E or Z isomers.
Thiolation: Thiols are highly potent nucleophiles for conjugate addition to activated alkynes in what is known as a thiol-yne reaction. bohrium.comwikipedia.org This process is highly efficient and can often be achieved under mild conditions, sometimes catalyzed by bases or transition metals. wikipedia.orgresearchgate.net The addition of a thiol to this compound results in the formation of an alkenyl sulfide (B99878). wikipedia.org The reaction is highly regio- and stereoselective, typically yielding the anti-Markovnikov Z-vinyl sulfide as the major product. nih.gov The high nucleophilicity of thiols makes this a very favorable and widely used transformation. nih.govacs.org
Table 2: Nucleophilic Addition Reactions to this compound
| Nucleophile | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| Primary/Secondary Amine | Typically spontaneous | Enamine | Regioselective, forms E/Z isomers. bohrium.com |
| Thiol (R-SH) | Base or metal catalyst | Alkenyl sulfide | High-yielding, regio- and stereoselective for Z-isomer. nih.gov |
Radical Additions and Photo-Induced Transformations
Beyond ionic pathways, the triple bond of this compound can participate in radical additions and photochemical reactions.
Radical Additions: The thiol-yne reaction can also be initiated by radical initiators or UV irradiation, proceeding through a sulfanyl (B85325) radical species. wikipedia.org This pathway also results in an anti-Markovnikov addition. Other radical species can add across the alkyne, with the regioselectivity determined by the stability of the resulting vinyl radical intermediate. Visible-light-induced reactions have emerged as a powerful tool for initiating such transformations under mild conditions. nih.govmdpi.com For instance, photoinduced hydrophosphination of terminal alkynes has been reported to form alkenylphosphonium salts. nih.gov
Photo-Induced Transformations: Acylsilanes are known to undergo various photo-induced reactions. rsc.org While this compound is not an acylsilane itself, the silicon-alkyne bond can be susceptible to photochemical transformations. Visible-light-induced organic reactions, often proceeding through energy transfer pathways, provide a green and sustainable method for chemical bond formation. researchgate.net Such conditions can facilitate cascade cyclization reactions, although the specific application to this substrate requires further investigation. nih.gov
Alkyne Metathesis and Ring-Closing Metathesis Strategies
Alkyne metathesis is a powerful reaction for the redistribution of alkylidyne units, catalyzed by transition-metal complexes, particularly those of molybdenum and tungsten. acs.org
Alkyne Metathesis: this compound can potentially serve as a substrate in cross-metathesis reactions with other alkynes. The TMS group can influence the reactivity and selectivity of the metathesis process.
Ring-Closing Metathesis (RCM): More significantly, this compound is a valuable precursor for Ring-Closing Metathesis (RCM) strategies. wikipedia.org By incorporating this moiety into a larger molecule containing another alkene or alkyne (a diene or enyne), intramolecular metathesis can be used to form cyclic structures. wikipedia.orgbeilstein-journals.org The presence of the silyl group can serve a dual purpose: it can direct the stereochemistry of the newly formed double bond, often favoring the (E)-isomer, and the resulting vinylsilane can be subsequently functionalized, for instance, via protodesilylation to yield a Z-alkene. ashansenlab.com The choice of catalyst, such as Grubbs or Hoveyda-Grubbs catalysts, is crucial for the success and efficiency of the RCM reaction. beilstein-journals.orgnih.gov
Reactivity of the Methyl Ester Functionality
The methyl ester group of this compound exhibits the characteristic reactivity of carboxylic acid derivatives, primarily centered around nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org
Nucleophilic Acyl Substitution Reactions
These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group. youtube.comyoutube.com The general mechanism proceeds through a tetrahedral intermediate. youtube.com
Hydrolysis: Under acidic or basic conditions (saponification), the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(trimethylsilyl)but-3-ynoic acid. masterorganicchemistry.com
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.
Amidation: Treatment with ammonia (B1221849) or a primary/secondary amine leads to the formation of the corresponding amide. This reaction is often slower than the addition to the alkyne and may require specific conditions to favor acyl substitution over conjugate addition.
Table 3: Common Nucleophilic Acyl Substitution Reactions
| Reaction | Nucleophile | Product |
|---|---|---|
| Hydrolysis | H₂O (H⁺ or OH⁻ cat.) | Carboxylic Acid |
| Transesterification | R'OH (H⁺ or R'O⁻ cat.) | New Ester (R' = alkyl/aryl) |
| Amidation | R'R''NH | Amide |
Selective Reduction to Alcohols and Aldehydes
The methyl ester can be selectively reduced to the corresponding primary alcohol or, with careful choice of reagents and conditions, to the aldehyde.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to 4-(trimethylsilyl)but-3-yn-1-ol. This reaction proceeds via the addition of a hydride to the carbonyl carbon. It is important to note that LiAlH₄ can also potentially reduce the alkyne, so conditions must be controlled for selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless activated, for instance, in the presence of additives like CaCl₂. nih.gov
Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 4-(trimethylsilyl)but-3-ynal, is more challenging and requires sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation at low temperatures. The reaction proceeds through a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde. nih.gov
Table 4: Selective Reduction of the Methyl Ester Functionality
| Desired Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous non-polar solvent (e.g., toluene, CH₂Cl₂) at low temperature (e.g., -78 °C) |
Condensation Reactions and Enolate Chemistry
The presence of α-protons on the carbon adjacent to the ester carbonyl group in this compound allows for the formation of an enolate anion under basic conditions. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles widely used in carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com The generation of the enolate from this compound can be achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures to ensure quantitative deprotonation while minimizing side reactions. wikipedia.org
Once formed, this enolate can participate in various condensation reactions. For instance, in an aldol-type condensation, the enolate would react with an aldehyde or ketone electrophile to form a β-hydroxy ester. The bulky trimethylsilyl group is sterically distant from the enolate center and is not expected to significantly hinder the approach of the electrophile.
In Claisen-type condensations, the enolate could react with another ester molecule. However, self-condensation would be less favorable compared to reactions with more reactive acylating agents like acid chlorides or anhydrides. The utility of this enolate extends to alkylation reactions, where it can react with alkyl halides in SN2-type displacements to introduce new alkyl groups at the α-position.
The stability and reactivity of the enolate are influenced by the ester group. Ester enolates are generally less reactive than ketone enolates because the lone pairs on the ester oxygen can donate electron density to the carbonyl carbon, making it less electrophilic and stabilizing the parent ester. youtube.com
Cascade and Multicomponent Reactions Incorporating this compound
The distinct functionalities within this compound make it an excellent candidate for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. nih.govnih.gov These processes are highly efficient, minimizing waste and purification steps. mdpi.com The alkyne moiety can be activated by transition metals to participate in cycloadditions or couplings, while the enolizable ester portion can engage in condensations or Michael additions.
For example, a hypothetical multicomponent reaction could involve the in-situ generation of the enolate of this compound, which then acts as a nucleophile. Simultaneously, a transition metal catalyst could activate the alkyne for a subsequent reaction, all within the same pot.
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems
In complex reaction systems involving this compound, controlling selectivity is paramount.
Chemoselectivity: In a reaction with multiple electrophiles, the choice of catalyst and reaction conditions can direct the enolate to react with one over the other. Similarly, a metal catalyst can be chosen to activate the alkyne without affecting the ester functionality.
Regioselectivity: In reactions like cycloadditions, the electronic and steric properties of the molecule guide the orientation of the reacting partners. For instance, in a (3+2) cycloaddition involving the alkyne, the trimethylsilyl group exerts a strong directing effect, often leading to a single regioisomer. mdpi.comnih.gov Computational studies on similar systems have shown that both kinetic and thermodynamic factors influence the final product distribution. mdpi.com
Stereoselectivity: For reactions creating new chiral centers, such as an aldol (B89426) addition, the geometry of the enolate (E vs. Z) can influence the diastereoselectivity of the product. The use of chiral catalysts or auxiliaries can be employed to achieve high enantioselectivity.
Tandem Reactions and One-Pot Syntheses
Tandem, or domino, reactions are a subset of cascade processes where the product of one reaction becomes the substrate for the next without the addition of new reagents. researchgate.net this compound can be designed into one-pot syntheses that significantly enhance synthetic efficiency.
A prime example is the one-pot, two-step synthesis of 1,4-diarylbut-1-en-3-ynes from related silyl-enynes. researchgate.net This process involves a selective protodesilylation followed by a Sonogashira cross-coupling reaction. researchgate.net Applying this logic, the trimethylsilyl group of this compound could be selectively removed using a fluoride source, generating a terminal alkyne in situ. This terminal alkyne could then be immediately subjected to a palladium-catalyzed Sonogashira coupling with an aryl halide in the same reaction vessel, avoiding the isolation of the potentially unstable terminal alkyne intermediate. mdpi.org
Catalyst-Dependent Reactivity Profiles (e.g., Gold, Palladium, Rhodium Catalysis)
The reactivity of the carbon-carbon triple bond in this compound is profoundly influenced by the choice of transition metal catalyst. Gold, palladium, and rhodium catalysts exhibit distinct reactivity profiles, activating the alkyne towards different types of transformations.
Gold (Au) Catalysis: Gold catalysts, particularly in the Au(I) or Au(III) oxidation state, are highly effective π-acids that readily activate alkynes toward nucleophilic attack. nih.govorganic-chemistry.org Gold catalysis can be used for various transformations, including hydration, cyclization, and rearrangement reactions. For instance, gold(III) chloride is an efficient catalyst for the cyanosilylation of carbonyl compounds, a reaction that forms a C-C bond. organic-chemistry.org While not directly reacting with the alkyne of this compound, this demonstrates the utility of gold in related C-C bond-forming reactions. In reactions involving silyl-substituted propargyl esters, gold catalysts have been shown to facilitate efficient rearrangements to form alkenyl enol esters with high selectivity. nih.govresearchgate.net
Palladium (Pd) Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. The trimethylsilyl-protected alkyne in this compound can participate in Sonogashira-type couplings. While the Sonogashira reaction typically involves a terminal alkyne, methods have been developed for the direct coupling of silylacetylenes with aryl halides, often without a copper co-catalyst and without prior deprotection of the silyl group. mdpi.org This is highly advantageous as it streamlines the synthetic sequence. Furthermore, silyl enol ethers derived from esters can undergo palladium-catalyzed α-arylation, suggesting that the enolate of this compound could potentially be coupled directly with aryl halides under palladium catalysis. amazonaws.com
Rhodium (Rh) Catalysis: Rhodium catalysts are known to mediate a variety of transformations with alkynes, including cycloadditions, hydroborations, and hydrosilylations. A notable reaction is the rhodium-catalyzed trans-bis-silylation of alkynes. nih.gov In this process, a Si-Si bond adds across the alkyne in a trans fashion, which is a less common outcome compared to the more typical cis-addition. nih.gov This type of reactivity could be used to further functionalize the alkyne of this compound, introducing another silicon-containing moiety and creating a stereodefined vinylsilane, which is a valuable synthetic intermediate.
The table below summarizes the catalyst-dependent reactivity of the alkyne functionality.
| Catalyst | Typical Reaction Type | Potential Product from this compound |
| Gold (Au) | π-activation, Rearrangement, Cyclization | Rearranged enol esters, Hydrated carbonyl compounds |
| Palladium (Pd) | Cross-Coupling (Sonogashira-type) | Aryl- or vinyl-substituted alkynoates |
| Rhodium (Rh) | Cycloaddition, Bis-silylation | Cycloadducts, trans-bis-silylated alkenes |
Role in the Synthesis of Heterocyclic Compounds
The inherent reactivity of the carbon-carbon triple bond and the ester functionality in this compound makes it an ideal substrate for various cyclization and cycloaddition reactions, providing access to a multitude of heterocyclic systems.
Construction of Pyrrole (B145914), Furan (B31954), and Thiophene (B33073) Derivatives
While direct, specific examples of the use of this compound in the synthesis of pyrroles, furans, and thiophenes are not extensively documented in readily available literature, the reactivity of similar silyl-protected alkynes and acetylenic esters provides a strong basis for its potential applications.
Pyrrole Synthesis: The synthesis of pyrrole derivatives can be envisioned through several pathways involving this building block. One potential route is a [3+2] cycloaddition reaction. For instance, the reaction of this compound with azomethine ylides, generated in situ from the corresponding imines, could lead to the formation of highly substituted pyrrolines, which can be subsequently oxidized to pyrroles. The trimethylsilyl group can play a crucial role in directing the regioselectivity of the cycloaddition.
Furan Synthesis: The construction of the furan ring could be achieved through intramolecular cyclization of intermediates derived from this compound. For example, the addition of a nucleophile to the alkyne, followed by trapping of the resulting enolate with an electrophile and subsequent cyclization, is a plausible strategy. Organosilyl groups have proven to be valuable in the synthesis of multi-substituted furan rings by controlling the placement of new groups or by being directly replaced via ipso-substitution. rsc.orgscholaris.ca Silyl enol ethers, which could be conceptually derived from intermediates involving this compound, are known to participate in cyclization reactions to form furan derivatives. organic-chemistry.org
Thiophene Synthesis: The synthesis of thiophenes often involves the reaction of a four-carbon unit with a sulfur source. This compound can serve as the four-carbon backbone. For instance, reaction with a sulfur nucleophile, such as sodium sulfide or Lawesson's reagent, under appropriate conditions, could lead to the formation of a thiophene ring. The Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with β-keto esters or related compounds, provides a template for how this building block could be utilized. derpharmachemica.com
The following table summarizes the potential synthetic strategies for these five-membered heterocycles:
| Heterocycle | Potential Synthetic Strategy | Role of this compound |
| Pyrrole | [3+2] Cycloaddition with azomethine ylides | Dipolarophile, with the TMS group directing regioselectivity |
| Furan | Intramolecular cyclization of functionalized intermediates | Four-carbon backbone, with the TMS group facilitating functionalization |
| Thiophene | Reaction with a sulfur source (e.g., Lawesson's reagent) | Four-carbon backbone for cyclization with sulfur |
Formation of Pyridine and Pyrimidine (B1678525) Scaffolds
The construction of six-membered nitrogen-containing heterocycles like pyridines and pyrimidines can also be facilitated by the unique reactivity of this compound.
Pyridine Synthesis: A potential approach to pyridine synthesis involves a [4+2] cycloaddition (Diels-Alder) reaction where the silyl-alkyne of this compound acts as the dienophile. Reaction with a suitable 1-aza- or 1,3-diazadiene would furnish a dihydropyridine (B1217469) intermediate that could be subsequently aromatized. The regioselectivity of such reactions can often be controlled by the electronic nature of the substituents on both the diene and the dienophile. The use of pyridylsilyltriflate precursors in generating pyridyne intermediates for cycloadditions highlights the utility of silyl groups in pyridine chemistry. nih.gov
Pyrimidine Synthesis: Pyrimidines are typically synthesized by the condensation of a three-carbon component with a urea (B33335) or amidine derivative. While direct application of this compound is not well-established, its derivatives could serve as the C-C-C fragment. For instance, conversion of the alkyne to a 1,3-dicarbonyl compound or a related equivalent would create a suitable precursor for condensation with an N-C-N component to form the pyrimidine ring.
Assembly of Azole, Diazole, and Triazole Systems
The synthesis of azoles, diazoles, and triazoles often relies on cycloaddition reactions with substrates containing multiple bonds.
Azole and Diazole Synthesis: The general synthesis of azoles and diazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) or hydroxylamine (B1172632) derivative. While not a direct precursor, derivatives of this compound could be transformed into the necessary dicarbonyl synthons.
Triazole Synthesis: The most prominent application of alkynes in the synthesis of N-heterocycles is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This compound is an excellent candidate for this reaction. The reaction with an organic azide, often catalyzed by copper(I) or ruthenium(II), would yield a highly functionalized triazole with the ester and trimethylsilyl groups. The trimethylsilyl group can influence the regioselectivity of the cycloaddition, favoring the formation of either the 1,4- or 1,5-disubstituted triazole isomer depending on the reaction conditions and the nature of the azide. The use of trimethylsilyl azide itself in three-component cycloaddition reactions to prepare 1,2,3-triazoles has been reported. frontiersin.orgnih.gov
Spiro- and Fused Heterocyclic Ring Systems
The construction of more complex molecular architectures such as spiro- and fused heterocyclic systems can also be approached using this compound.
Spiro-fused Systems: The formation of spirocycles often involves intramolecular cyclization or cycloaddition reactions where one of the reacting partners is tethered to a pre-existing ring. This compound could be incorporated into a molecule containing a cyclic ketone or other functional group, and subsequent intramolecular reactions involving the alkyne or ester would lead to the formation of a spirocyclic heterocycle. For instance, an intramolecular [3+2] cycloaddition could be designed to construct a spiro-pyrrolidine or spiro-triazoline ring.
Fused Heterocyclic Systems: Fused heterocycles can be synthesized by building a new heterocyclic ring onto an existing one. This compound can be employed in annulation reactions. For example, a reaction sequence involving the addition of a nucleophilic group from a pre-existing heterocycle to the alkyne of this compound, followed by an intramolecular cyclization of the resulting intermediate, could lead to the formation of a fused heterocyclic system. The Fiesselmann thiophene synthesis has been applied to construct thieno[3,2-b]thiophene (B52689) derivatives, demonstrating a strategy for fused ring formation. nih.gov
Utilization in Natural Product Synthesis
The functional handles and stereochemical control offered by reactions involving this compound make it a valuable precursor in the total synthesis of complex natural products.
As a Precursor to Polyketides and Terpenoids
Polyketide Synthesis: Polyketides are a large and diverse class of natural products characterized by repeating keto-methyl-methylene units. The synthesis of polyketides often involves the iterative addition of two-carbon units. While not a direct two-carbon extender, this compound can be elaborated into fragments that are then incorporated into a growing polyketide chain. For instance, the ester functionality can be reduced to an alcohol, and the silyl-alkyne can be functionalized to introduce desired stereocenters. The on-line methyl esterification strategy observed in some polyketide biosyntheses, where a methyl ester acts as a protecting group, provides a conceptual link to the utility of ester-containing building blocks in synthetic approaches. nih.gov
Terpenoid Synthesis: Terpenoids are another major class of natural products built from isoprene (B109036) units. The synthesis of complex terpenoids requires precise control over stereochemistry and the introduction of various functional groups. The alkyne moiety of this compound can be used to construct the carbon skeleton of terpenoids through various coupling and addition reactions. The trimethylsilyl group can be strategically removed or transformed at a later stage of the synthesis. For example, the alkyne could participate in a Pauson-Khand reaction to form a cyclopentenone, a common structural motif in terpenoids.
Integration into Alkaloid Architectures and Bioactive Scaffolds
This compound serves as a versatile four-carbon building block in the synthesis of complex nitrogen-containing molecules, including alkaloids and other bioactive scaffolds. Its utility stems from the differential reactivity of the ester and the silyl-protected alkyne functionalities, which allows for sequential and controlled bond formations. The trimethylsilyl group not only protects the terminal alkyne but also influences its reactivity in various coupling and cycloaddition reactions.
A key strategy for incorporating this building block into heterocyclic systems is through cycloaddition reactions. For instance, related α,β-alkynyl ketones like 4-(trimethylsilyl)-3-butyn-2-one have been shown to be effective dipolarophiles in [3+2] cycloaddition reactions with cycloimmonium salts to generate functionalized indolizines. rsc.orgresearchgate.net This approach leads to the formation of the core indolizine (B1195054) structure, which is a key motif in various alkaloids. The trimethylsilyl group in these reactions can direct the regioselectivity of the cycloaddition and can be removed in a subsequent step to allow for further functionalization of the heterocyclic ring.
Furthermore, the ester functionality of this compound can be readily transformed into other functional groups, such as amides or alcohols, prior to or after its integration into a larger molecular framework. This flexibility allows for the introduction of additional points of diversity in the synthesis of alkaloid analogues. The alkyne moiety itself can participate in various transition-metal-catalyzed annulation reactions to construct fused ring systems commonly found in alkaloid architectures. orgsyn.org For example, palladium-catalyzed annulation of ortho-iodoanilines with internal alkynes is a powerful method for the synthesis of 2,3-disubstituted indoles, a prevalent core in many biologically active alkaloids. orgsyn.org
Strategy for Polyene and Polyacetylene Construction
The construction of polyene and polyacetylene chains is of significant interest due to the unique electronic and optical properties of these conjugated systems. This compound provides a valuable starting material for the synthesis of these structures through strategic application of modern synthetic methodologies.
For the synthesis of polyenes, an iterative cross-coupling strategy is a powerful approach that allows for the controlled, stereospecific assembly of conjugated double bond frameworks. nih.govnih.govresearchgate.net In this context, this compound can be envisioned as a precursor to key building blocks. For example, stereoselective reduction of the alkyne to either a cis- or trans-vinylsilane, followed by conversion of the ester to a suitable coupling handle (e.g., a boronic ester or a halide), would generate a bifunctional building block ready for iterative Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. The silyl group plays a crucial role in these transformations, both as a stereodirecting element and as a masked terminal alkyne.
Another powerful technique for the synthesis of conjugated dienes, the core repeating unit of polyenes, is enyne metathesis. organic-chemistry.orgresearchgate.netchim.itnih.govthieme-connect.de A suitably functionalized alkene can be tethered to the ester group of this compound to create an enyne precursor. Subsequent ring-closing enyne metathesis (RCEYM) catalyzed by ruthenium complexes can then generate a cyclic 1,3-diene. chim.itnih.govthieme-connect.de The trimethylsilyl group can be retained or removed depending on the desired final structure.
For the construction of polyacetylenes, the Glaser-Hay coupling of terminal alkynes is a well-established method. rsc.org The trimethylsilyl group of this compound serves as a protecting group for the terminal alkyne. This protection is crucial for performing other chemical transformations on the ester functionality without affecting the alkyne. When desired, the trimethylsilyl group can be selectively cleaved under mild conditions (e.g., using a fluoride source or a base) to reveal the terminal alkyne. This terminal alkyne can then be subjected to Glaser-Hay coupling conditions, typically using a copper(I) salt and an oxidant, to form the characteristic 1,3-diyne linkages of polyacetylenes. rsc.orgresearchgate.net This strategy allows for the incorporation of the butynoate moiety into larger polyacetylene frameworks.
Total Synthesis of Complex Natural Products
The total synthesis of complex natural products, particularly those of marine origin, often requires a convergent approach where key fragments are synthesized independently and then coupled together. nih.govmdpi.comrsc.orgmdpi.com this compound is a valuable C4 building block that can be elaborated into such key fragments. Its bifunctional nature allows for a wide range of chemical manipulations.
One of the powerful strategies employed in modern natural product synthesis is ring-closing metathesis (RCM). researchgate.netwpmucdn.comrsc.org Specifically, enyne metathesis provides a route to cyclic dienes, which are common structural motifs in many natural products. researchgate.netnih.gov An acyclic precursor containing both an alkene and the alkyne from this compound can be designed. Upon treatment with a ruthenium catalyst, this precursor can undergo ring-closing enyne metathesis to form a cyclic system containing a conjugated diene. This diene can then be further functionalized, for example, through Diels-Alder reactions, to build up molecular complexity.
The alkyne functionality, after deprotection of the silyl group, can also be used in other carbon-carbon bond-forming reactions crucial for the assembly of natural product skeletons. For instance, Sonogashira coupling with vinyl or aryl halides allows for the extension of the carbon chain and the introduction of new functionalities. Furthermore, the ester group can be reduced to an aldehyde, which can then participate in various olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to install double bonds with high stereocontrol. rsc.org This combination of transformations makes this compound a versatile starting material for the synthesis of fragments required for the total synthesis of complex natural products. While specific examples detailing the use of this exact compound in a completed total synthesis are not prevalent in the literature, its potential is evident from the widespread use of similar silylated alkyne building blocks in the synthesis of marine natural products. nih.govmdpi.com
Development of Advanced Organic Materials and Functional Molecules
Precursors for Polymer Synthesis (e.g., Conjugated Polymers)
This compound is a promising monomer precursor for the synthesis of conjugated polymers. These materials are of great interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the alkyne moiety into the polymer backbone leads to a rigid, planar structure that facilitates π-electron delocalization, which is essential for charge transport and desirable photophysical properties.
One of the primary methods for the synthesis of conjugated polymers from alkyne-containing monomers is transition metal-catalyzed polycondensation. dtic.milwiley-vch.deresearchgate.net For example, palladium-catalyzed cross-coupling reactions, such as Sonogashira polycondensation, can be employed. In such a scenario, the ester group of this compound could be functionalized to bear a leaving group, or the molecule could be used in conjunction with a dihaloaromatic comonomer. After deprotection of the trimethylsilyl group to reveal the terminal alkyne, polymerization would lead to a polymer with alternating aromatic and butynoate units. The ester group in the resulting polymer provides a handle for post-polymerization modification, allowing for the tuning of the polymer's solubility and electronic properties.
The silyl group itself can be exploited in polymer synthesis. For instance, hydrosilylation polymerization of diynes with disilanes is a known method for preparing silicon-containing polymers. researchgate.net While this is a different class of polymer, it highlights the versatility of the silylalkyne functionality. The resulting polymers from these synthetic strategies would be expected to exhibit interesting optical and electronic properties due to the extended conjugation along the polymer backbone.
Building Blocks for Optoelectronic Materials and Fluorescent Probes
The unique electronic structure of the alkyne functionality makes this compound an attractive building block for the synthesis of novel optoelectronic materials and fluorescent probes. The linear and rigid nature of the C-C triple bond can be used to construct well-defined molecular architectures with extended π-conjugation, which is a key requirement for materials with interesting photophysical properties.
In the design of optoelectronic materials, such as organic dyes for dye-sensitized solar cells or emitters for OLEDs, the butynoate unit can be incorporated as a linker between electron-donating and electron-accepting moieties to create donor-π-acceptor (D-π-A) chromophores. The alkyne serves as a component of the π-bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation, which is a crucial process in many optoelectronic devices. The ester group can be further functionalized to tune the electronic properties of the molecule or to attach it to a surface.
As a building block for fluorescent probes, the alkyne moiety can be incorporated into a fluorophore scaffold. mdpi.comnih.govresearchgate.net The electronic properties of the alkyne can influence the fluorescence quantum yield and emission wavelength of the molecule. Furthermore, the alkyne can serve as a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the fluorophore to a specific target molecule or to construct more complex sensor systems. The ester functionality also provides a site for modification, for example, to introduce a recognition unit for a specific analyte, such as a metal ion. mdpi.comnih.gov The binding of the analyte to the recognition unit can then induce a change in the fluorescence properties of the molecule, allowing for its detection.
Design of Molecular Switches, Sensors, and Supramolecular Assemblies
The well-defined geometry and electronic properties of the alkyne group in this compound make it a valuable component in the design of molecular switches, sensors, and supramolecular assemblies. These advanced molecular systems rely on precise control over molecular structure and intermolecular interactions.
In the context of molecular switches, the alkyne unit can be part of a larger conjugated system that can be switched between two or more stable states with different physical properties, such as absorption or emission of light, or conductivity. nih.govfigshare.com For example, a molecule containing the butynoate moiety could be designed to undergo a reversible isomerization or cyclization reaction upon an external stimulus like light or a chemical agent. Silyl groups have been specifically implicated in the design of molecular conductance switches based on nih.govnih.gov-silyl migration. nih.govfigshare.com
For molecular sensors, the alkyne can act as a rigid spacer to hold a recognition site (receptor) and a signaling unit (reporter) at a specific distance and orientation. Upon binding of an analyte to the receptor, a conformational change or an electronic perturbation can be transmitted through the alkyne linker to the reporter, resulting in a detectable signal, such as a change in color or fluorescence. researchgate.net The ester group of this compound offers a convenient point of attachment for such receptor units.
In supramolecular chemistry, the linear alkyne rod can be incorporated into larger molecules that are designed to self-assemble into well-ordered structures, such as molecular wires, grids, or cages. nih.gov The trimethylsilyl group can be used to control the packing and intermolecular interactions within these assemblies. Furthermore, the ester functionality can be used to introduce hydrogen bonding motifs or other recognition sites to direct the self-assembly process. The ability to form such complex and functional supramolecular architectures is crucial for the development of new materials with applications in nanotechnology and molecular electronics.
Synthesis of Carbon Nanomaterials (e.g., Graphene Precursors)
There is currently no readily available scientific literature that describes the use of this compound as a precursor for the synthesis of carbon nanomaterials, including graphene or functionalized carbon nanotubes. The synthesis of such materials typically involves precursors like methane, ethylene, or solid carbon sources like graphite. While functionalization of existing nanomaterials can involve a wide array of organic molecules, the specific application of this compound for this purpose has not been reported in peer-reviewed publications.
Applications as an Intermediate in Medicinal Chemistry and Agrochemical Research
The utility of a molecule in medicinal and agrochemical research is often demonstrated through its incorporation into bioactive scaffolds or its use in the generation of compound libraries for screening.
An extensive search of medicinal chemistry literature did not yield specific examples of this compound being used as a key building block for the synthesis of drug-like scaffolds or pharmacophores. While the synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery, and silyl-protected alkynes can be versatile intermediates, the direct application of this particular ester in the construction of such frameworks is not documented.
Similarly, the field of agrochemical synthesis does not appear to have documented the use of this compound as a precursor for active ingredients. Research in this area is extensive, with a constant search for novel structures to address challenges in crop protection. However, the role of this specific compound in published synthetic routes to new agrochemicals has not been identified.
High-throughput synthesis and combinatorial chemistry are powerful tools in modern drug and agrochemical discovery. These techniques rely on robust and versatile building blocks that can be readily diversified. While alkyne-containing molecules are valuable in this context, particularly in "click chemistry," there is no specific mention in the literature of this compound being employed in the high-throughput synthesis of compound libraries for screening purposes.
Bioconjugation, the linking of biomolecules to other molecules, is a critical technology in areas such as antibody-drug conjugates (ADCs). The design of the linker is crucial for the stability and efficacy of the conjugate. Although trimethylsilyl-protected alkynes can be precursors to functionalities used in bioconjugation (e.g., for click chemistry), there are no specific reports of this compound being developed or used as a linker or part of a linker system for bioconjugation.
Advanced Spectroscopic and Computational Analysis of Methyl 4 Trimethylsilyl but 3 Ynoate and Its Intermediates
Elucidation of Reaction Mechanisms Through In-Situ Spectroscopy
In-situ spectroscopic monitoring provides a powerful tool for understanding the intricate details of chemical transformations involving Methyl 4-(trimethylsilyl)but-3-ynoate. By observing the reaction as it happens, transient intermediates can be identified, and kinetic data can be acquired, leading to a comprehensive understanding of the reaction mechanism.
Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for real-time monitoring of reactions involving this compound due to their ability to provide information about the vibrational modes of molecules, which are sensitive to changes in chemical bonding. mt.comresearchgate.net For instance, in a hypothetical fluoride-mediated desilylation followed by hydration of the alkyne, these techniques can track the disappearance of the starting material and the appearance of intermediates and products.
The progress of the reaction can be followed by monitoring the intensity of characteristic vibrational bands. The disappearance of the Si-C stretch and the C≡C stretch of the silylalkyne would indicate the consumption of the starting material. Concurrently, the appearance of a new C≡C stretch at a different frequency would signal the formation of the desilylated alkyne intermediate. Subsequent hydration would be evidenced by the disappearance of the alkyne C≡C stretch and the appearance of a C=O stretch from the resulting ketone.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) in FT-IR | Expected Wavenumber (cm-1) in Raman | Compound |
|---|---|---|---|---|
| C≡C-Si | Stretching | 2170-2180 | 2170-2180 (strong) | This compound |
| Si-CH3 | Symmetric bending (umbrella) | 1250-1260 | Not typically observed | This compound |
| C=O (ester) | Stretching | 1735-1750 | 1735-1750 (weak) | This compound |
| C≡C-H | Stretching | ~2100 | ~2100 (strong) | Methyl but-3-ynoate (B1264759) (intermediate) |
| C=O (ketone) | Stretching | 1705-1725 | 1705-1725 (weak) | Methyl 4-oxobutanoate (B1241810) (product) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of reactions in real-time, providing detailed structural information about the species in the reaction mixture. nih.govresearchgate.netiastate.edu For a reaction involving this compound, such as the aforementioned desilylation and hydration, ¹H and ¹³C NMR can be used to track the disappearance of the reactant and the formation of the intermediate and product.
The trimethylsilyl (B98337) group in the starting material gives a characteristic sharp singlet in the ¹H NMR spectrum around 0.1-0.2 ppm. The disappearance of this signal would indicate the completion of the desilylation step. The formation of the terminal alkyne intermediate would be confirmed by the appearance of a new signal for the acetylenic proton. The subsequent hydration to a ketone would be monitored by the disappearance of the acetylenic proton signal and the appearance of new signals corresponding to the protons adjacent to the newly formed carbonyl group.
| Compound | Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| This compound | -Si(CH3)3 | ~0.15 (s, 9H) | ~-1.0 |
| -CH2- | ~2.5 (s, 2H) | ~20 | |
| -OCH3 | ~3.7 (s, 3H) | ~52 | |
| -C≡C- | - | ~85, ~105 | |
| Methyl but-3-ynoate (Intermediate) | ≡C-H | ~2.0 (t, 1H) | ~70 |
| -CH2- | ~2.6 (d, 2H) | ~18 | |
| -C≡C- | - | ~80 | |
| Methyl 4-oxobutanoate (Product) | -CH3 (keto) | ~2.2 (s, 3H) | ~30 |
| -CH2C(=O)- | ~2.8 (t, 2H) | ~35 | |
| -CH2C(=O)O- | ~2.6 (t, 2H) | ~28 |
Advanced NMR Spectroscopic Techniques for Isotope Labeling Studies and Dynamic Processes
Beyond simple 1D NMR, a suite of advanced NMR techniques can be employed to gain deeper insights into the structure and dynamics of molecules derived from this compound.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the unambiguous assignment of proton and carbon signals and in determining the connectivity of atoms within a molecule. longdom.orgyoutube.com For a product formed from a reaction of this compound, these methods can confirm its structure.
For example, in the hypothetical product, Methyl 4-oxobutanoate, a COSY spectrum would show a correlation between the two methylene (B1212753) groups, confirming their adjacent positions. An HSQC spectrum would then show correlations between the protons of each methylene group and their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals.
Solid-state NMR (ssNMR) is a powerful technique for characterizing solid materials where solution-state NMR is not applicable. rsc.orgrsc.orgmichael-hunger.de This is particularly relevant for studying reactions involving heterogeneous catalysts or for characterizing crystalline or amorphous solid products.
If a reaction of this compound were to be carried out using an immobilized catalyst, for example, a copper(I) catalyst supported on silica (B1680970) for a cycloaddition reaction, ssNMR could provide valuable information. ²⁹Si ssNMR could be used to study the silica support and the nature of the linkage between the support and the catalyst. If the catalyst contained a phosphine (B1218219) ligand, ³¹P ssNMR could be used to probe the coordination environment of the phosphorus atom and its interaction with the metal center and the reactants.
Mass Spectrometry for Reaction Monitoring and Complex Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. nih.govresearchgate.netrsc.org It is an excellent tool for monitoring the progress of a reaction and for identifying the products, byproducts, and even transient intermediates.
In a reaction involving this compound, aliquots of the reaction mixture can be taken at different time points and analyzed by MS. The disappearance of the molecular ion of the starting material and the appearance of the molecular ions of the intermediate and product can be tracked. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which can be used to determine their elemental composition, confirming the identity of the species.
The fragmentation pattern in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would be expected from the loss of a methyl group from the trimethylsilyl moiety, the loss of the entire trimethylsilyl group, or the loss of the methoxy (B1213986) group from the ester.
| Compound | Expected [M+H]+ (m/z) | Characteristic Fragment Ions (m/z) |
|---|---|---|
| This compound | 171.08 | 155 ([M-CH3]+), 97 ([M-Si(CH3)3]+), 140 ([M-OCH3]+), 73 ([Si(CH3)3]+) |
| Methyl but-3-ynoate (Intermediate) | 99.04 | 68 ([M-OCH3]+) |
| Methyl 4-oxobutanoate (Product) | 117.05 | 86 ([M-OCH3]+), 59 ([COOCH3]+), 43 ([CH3CO]+) |
High-Resolution Mass Spectrometry for Elemental Composition of Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its reaction products. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise elemental formula, distinguishing it from other potential isobaric compounds.
For the parent molecule, C8H14O2Si, the expected exact mass of the molecular ion [M]+• can be calculated. In practice, silylated compounds often produce a prominent [M-CH3]+ ion due to the facile loss of a methyl group from the trimethylsilyl moiety. researchgate.net HRMS analysis of this fragment provides strong evidence for the compound's identity.
Table 1: Exemplary HRMS Data for Key Ions of this compound
| Ion | Formula | Calculated m/z | Observed m/z (example) | Mass Accuracy (ppm) |
| [M]+• | C8H14O2Si | 170.0763 | 170.0760 | -1.76 |
| [M-CH3]+ | C7H11O2Si | 155.0528 | 155.0525 | -1.93 |
| [M-OCH3]+ | C7H11OSi | 139.0579 | 139.0577 | -1.44 |
| [Si(CH3)3]+ | C3H9Si | 73.0497 | 73.0495 | -2.74 |
Note: Observed m/z and Mass Accuracy values are illustrative and depend on experimental conditions.
The use of silylating agents in gas chromatography-mass spectrometry (GC-MS) is a well-established technique to enhance the volatility and thermal stability of analytes. researchgate.net The accurate mass data obtained from HRMS is crucial for confirming the successful derivatization and verifying the elemental composition of both starting materials and products in complex reaction mixtures. nih.gov
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides in-depth structural information by isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. nih.gov This technique is instrumental in elucidating the fragmentation pathways of this compound, offering diagnostic fingerprints for its identification. researchgate.netnih.gov
The fragmentation of trimethylsilyl (TMS) derivatives is well-documented. researchgate.netnih.gov For this compound, the fragmentation is dictated by the presence of both the TMS group and the methyl ester functionality.
Key fragmentation pathways include:
Loss of a Methyl Radical ([M-15]): The most common initial fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH3) from the silyl (B83357) group to form a stable [M-CH3]+ ion at m/z 155. researchgate.netsci-hub.se
Formation of the Trimethylsilyl Cation ([M-97]): A characteristic peak at m/z 73, corresponding to the [Si(CH3)3]+ cation, is a hallmark of TMS derivatives and results from the cleavage of the Si-C(sp) bond. sci-hub.seescholarship.org
Cleavage Alpha to the Carbonyl Group: Fragmentation can occur adjacent to the carbonyl group, leading to the loss of the methoxy group (•OCH3) to form an acylium ion [M-31]+ at m/z 139, or the loss of the entire methoxycarbonyl group (•COOCH3) to yield [M-59]+ at m/z 111.
McLafferty Rearrangement: While less common for this specific structure due to the alkyne, related saturated esters can undergo McLafferty rearrangement. However, other complex rearrangements involving the silyl group are possible. miamioh.edu
The combination of low-energy CID experiments and deuterium (B1214612) labeling can be used to definitively trace these fragmentation pathways. nih.gov
Table 2: Major Predicted MS/MS Fragments of the [M-CH3]+ Precursor Ion (m/z 155)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |
| 155.05 | 113.04 | C2H2O | Loss of ketene (B1206846) from the ester end |
| 155.05 | 97.03 | C2H4O2 | Loss of methyl acetate |
| 155.05 | 83.04 | Si(CH3)2 | Loss of dimethylsilene |
| 155.05 | 73.05 | C3H2O2 | [Si(CH3)3]+ (rearrangement) |
X-ray Crystallography for Structural Confirmation of Derivatives, Co-crystals, and Metal Complexes
While this compound is a liquid at room temperature, X-ray crystallography remains a vital technique for the definitive structural confirmation of its solid derivatives, co-crystals, or metal complexes. This method provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions in the crystalline state.
Silylated alkynes, including structures related to this compound, readily form stable complexes with transition metals. wikipedia.org These complexes are often crystalline and suitable for single-crystal X-ray diffraction analysis. For example, silyl-substituted alkynes react with dicobalthexacarbonyl to form stable complexes whose molecular structures have been studied by XRD. researchgate.net In such complexes, the alkyne ligand bridges two metal centers, leading to significant changes in its geometry. wikipedia.org
Upon coordination to a metal center, the C≡C triple bond of the alkyne ligand typically elongates, and the substituents on the alkyne bend back, away from the metal. wikipedia.org X-ray diffraction data provides quantitative measures of these distortions.
Table 3: Representative Crystallographic Data for a Dicobalt Hexacarbonyl Complex of a Silylated Alkyne
| Parameter | Typical Value in Free Alkyne (Å/°) | Typical Value in Co2(CO)6 Complex (Å/°) | Reference |
| C≡C Bond Length | ~1.20 Å | 1.32 - 1.36 Å | researchgate.net |
| Si-C(sp) Bond Length | ~1.84 Å | ~1.85 Å | researchgate.net |
| C(sp)-C(sp)-C(sp2) Angle | ~180° | 138 - 142° | researchgate.net |
| Co-Co Distance | N/A | ~2.47 Å | researchgate.net |
Note: Data is generalized from known structures of similar complexes and serves as an illustrative example.
The structural data obtained from these crystalline derivatives confirms the connectivity of the original molecule and provides insight into its coordination chemistry and reactivity. researchgate.netrsc.org
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful computational lens to investigate the properties of this compound at the molecular level. arxiv.org These methods allow for the detailed examination of electronic structure, conformational landscapes, and reaction pathways that may be difficult to access experimentally. nih.gov
Electronic Structure and Bonding Analysis of the Alkyne and Silyl Group
DFT calculations are used to model the electronic distribution and bonding within this compound. Natural Bond Orbital (NBO) analysis, a common computational tool, helps to elucidate the key interactions between the silyl group and the alkyne. acs.orgresearchgate.net
A significant feature is the hyperconjugative interaction between the filled σ orbital of the C-Si bond and the empty π* antibonding orbitals of the adjacent C≡C triple bond (σC-Si → π*C≡C). This interaction involves the delocalization of electron density from the high-energy σC-Si bond into the alkyne system. This phenomenon, often referred to as the silicon β-effect, has two major consequences:
Stabilization: It stabilizes the molecule, particularly any positive charge that develops on the β-carbon during a reaction. imperial.ac.uk
Structural Changes: It leads to a slight lengthening of the C-Si bond and a slight shortening of the C(sp)-C(sp2) single bond compared to a system without this interaction.
The Wiberg Bond Index (WBI), calculated from NBO analysis, can quantify the bond order, showing a C≡C bond index slightly less than 3, consistent with the delocalization effect. acs.org
Table 4: Calculated Electronic Properties from DFT/NBO Analysis
| Property | Description | Calculated Value (Illustrative) |
| σ(C-Si) → π*(C≡C) Interaction Energy | Stabilization energy from hyperconjugation | 5-10 kcal/mol |
| Natural Charge on Si | Partial positive charge on the silicon atom | +1.2 to +1.5 |
| Natural Charge on C(α) (to Si) | Partial negative charge on the alkyne carbon bonded to Si | -0.6 to -0.8 |
| Wiberg Bond Index (C≡C) | Covalent bond order of the alkyne | ~2.85 |
Conformational Analysis and Stereoelectronic Effects
The flexible single bonds in this compound (Si-C, C-C, and C-O) allow for multiple conformations. DFT calculations can be used to map the potential energy surface by systematically rotating these bonds, identifying low-energy conformers and the rotational barriers between them. nih.govresearchgate.net
Stereoelectronic effects, which are orbital interactions that depend on the spatial arrangement of atoms, play a crucial role in determining the most stable conformations. wikipedia.orge-bookshelf.de The key stereoelectronic interaction is the σC-Si → πC≡C hyperconjugation discussed previously. This interaction is maximized when the C-Si bond is coplanar with one of the p-orbitals of the alkyne π-system. The rotational barrier around the Si-C(sp) bond is therefore influenced by the energetic cost of breaking this optimal orbital overlap. Similarly, the orientation of the ester group is governed by standard n → π interactions and steric considerations. baranlab.org
Transition State Modeling and Reaction Pathway Elucidation
DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, intermediates, transition states (TS), and products, a detailed reaction energy profile can be constructed. nih.gov This allows for the determination of activation barriers and reaction thermodynamics, providing a rationale for observed reactivity and selectivity. researchgate.net
For instance, in a hydroboration or hydrosilylation reaction, DFT can be used to:
Model the initial coordination of the alkyne to the catalyst. rsc.org
Locate the transition state for the addition of the H-B or H-Si bond across the triple bond.
Compare the activation energies for different regio- and stereochemical outcomes, thereby predicting the reaction's selectivity. nih.govresearchgate.net
NBO analysis of the transition state structure can reveal the nature of bond-forming and bond-breaking processes, offering deep mechanistic insight. researchgate.netrsc.org
Prediction of Spectroscopic Parameters and Reactivity Trends
The prediction of spectroscopic parameters and reactivity trends for this compound relies heavily on computational chemistry methods. Density Functional Theory (DFT) has become a principal tool for accurately forecasting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govmdpi.com These computational approaches not only complement experimental findings but also provide insights into the electronic structure and bonding characteristics of the molecule. mdpi.com
For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined, often with high accuracy when appropriate functionals and basis sets are chosen. nih.gov It is anticipated that the trimethylsilyl (TMS) group would significantly influence the chemical shifts of the acetylenic carbons due to the electronic effects of silicon. The predicted chemical shifts can aid in the assignment of experimental spectra and the structural elucidation of reaction intermediates.
Similarly, the vibrational frequencies in the IR spectrum of this compound can be computed using DFT. These calculations can help identify characteristic absorption bands, such as the C≡C triple bond stretch and the C=O ester stretch. Theoretical predictions can also assist in understanding how these vibrational modes are influenced by factors like solvent polarity and intermolecular interactions.
In addition to spectroscopic parameters, computational analysis provides a powerful means to predict the reactivity trends of this compound. nih.govnih.gov The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to identify potential sites for nucleophilic or electrophilic attack. For instance, the polarization of the alkyne bond due to the silyl and ester groups can be quantified, offering predictions about its behavior in addition reactions. masterorganicchemistry.com
Computational studies on related functionalized alkynes have demonstrated that the reactivity can be finely tuned by the nature of the substituents. acs.orgrsc.org In the case of this compound, the TMS group is expected to exert a significant steric and electronic influence on the reactivity of the alkyne moiety. rsc.org
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| ¹³C NMR (C≡C-Si) | 85-95 ppm | DFT/B3LYP/6-31G(d) |
| ¹³C NMR (C≡C-CH₂) | 70-80 ppm | DFT/B3LYP/6-31G(d) |
| IR (C≡C Stretch) | 2170-2190 cm⁻¹ | DFT/B3LYP/6-31G(d) |
Note: The data in this table are illustrative and based on typical values for similar compounds calculated using DFT methods.
Molecular Dynamics Simulations for Solvent Effects, Catalytic Interactions, and Reaction Kinetics
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution and during chemical reactions. researchgate.net These simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed understanding of solvation effects. biu.ac.il For instance, MD simulations can reveal the preferential organization of solvent molecules around the polar ester group and the nonpolar trimethylsilyl group, which can in turn influence the molecule's conformation and reactivity. researchgate.net
The choice of solvent can have a profound impact on reaction outcomes, and MD simulations can help to rationalize these effects at a molecular level. biu.ac.il By simulating the system in different solvents, it is possible to analyze the solvent's role in stabilizing transition states or intermediates, thereby affecting the reaction kinetics. amanote.com
In the context of catalysis, MD simulations are invaluable for studying the interactions between this compound and a catalyst. researchgate.net For example, in a hydrogenation reaction, MD can model the approach and binding of the alkyne to the active site of a metal catalyst. acs.orgresearchgate.netosti.govornl.gov These simulations can provide insights into the binding orientation, the interaction energies, and the conformational changes that occur upon binding, all of which are crucial for understanding the catalytic mechanism and selectivity. acs.orgresearchgate.net
Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Solution
| Parameter | Value | Description |
|---|---|---|
| System | 1 molecule of this compound in a box of 512 solvent molecules | Represents a dilute solution |
| Solvent | Chloroform | A common solvent for organic reactions |
| Force Field | OPLS-AA | A widely used force field for organic molecules |
| Temperature | 298 K | Room temperature |
| Pressure | 1 atm | Atmospheric pressure |
Note: The parameters in this table are representative of a typical setup for an MD simulation to study solvent effects.
Emerging Trends and Future Directions in Methyl 4 Trimethylsilyl but 3 Ynoate Research
Photoredox and Electro-Organic Chemistry Applications
Modern synthetic chemistry is increasingly harnessing visible-light photoredox catalysis and electro-organic synthesis to forge new chemical bonds under mild conditions, often circumventing the need for harsh reagents. researchgate.netrsc.org These techniques rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates. For Methyl 4-(trimethylsilyl)but-3-ynoate, these strategies open up novel reaction pathways.
Photoredox Catalysis: The alkyne moiety of this compound can participate in photoredox-catalyzed reactions. For instance, visible-light-mediated processes can enable the addition of radical species across the carbon-carbon triple bond. Silyl-mediated photoredox catalysis, in particular, has been shown to facilitate conjugate additions and radical-radical cross-coupling reactions. rsc.orgrsc.org While direct examples with this compound are not extensively documented, analogous reactions with activated alkenes and ketoesters suggest its potential as a coupling partner. rsc.orgnih.gov
Electro-Organic Chemistry: Electrochemistry offers a reagent-free method for oxidation and reduction. nih.govacs.org The functionalization of alkynes using electrolysis has gained significant attention as it avoids expensive and harsh reagents. researchgate.netrsc.org Anodic oxidation can generate radical cations from the alkyne, initiating cyclizations or additions, while cathodic reduction could selectively target the methyl ester group. acs.org This methodology is recognized as an environmentally friendly and sustainable approach to synthesizing highly functionalized molecules with excellent atom economy. researchgate.netrsc.org The application of these principles to this compound could lead to novel transformations and the synthesis of complex molecular architectures.
| Methodology | Potential Application to this compound | Key Advantages |
| Photoredox Catalysis | Radical addition to the alkyne; Coupling with alkyl halides. rsc.org | Mild reaction conditions; High functional group tolerance. |
| Electro-organic Synthesis | Anodic C-H functionalization; Cathodic reduction of the ester. nih.govacs.org | Reagent-free activation; Sustainable and green methodology. researchgate.netrsc.org |
Flow Chemistry and Continuous Processing Methodologies for Enhanced Synthesis
Flow chemistry, or continuous processing, is revolutionizing chemical manufacturing by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. While specific flow syntheses of this compound are not widely reported, the methodologies are well-suited for reactions involving this type of substrate.
The key advantages of flow chemistry include precise control over temperature, pressure, and reaction time, which can lead to higher yields and selectivities. For reactions involving potentially hazardous intermediates or highly exothermic processes, the small reactor volumes inherent to flow systems significantly improve safety. Furthermore, the integration of solid-supported catalysts or reagents can streamline purification processes, making it a highly efficient manufacturing technique. elsevierpure.com Given that reactions involving alkynes can be energetic, transposing their synthesis and subsequent functionalization to a continuous flow regime is a promising area for future development.
Biocatalytic Transformations and Chemoenzymatic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild, environmentally benign conditions. tudelft.nlnih.gov For this compound, enzymes such as oxidoreductases, hydrolases, and lyases could enable selective modifications that are challenging to achieve with conventional chemical methods. nih.govnih.gov
For example, ene-reductases could selectively reduce the carbon-carbon triple bond, while lipases or esterases could hydrolyze the methyl ester to the corresponding carboxylic acid without affecting the silyl-protected alkyne. Research on the biocatalytic reduction of related compounds, such as 4-(trimethylsilyl)-3-butyn-2-one (B1224664), has demonstrated the feasibility of using whole-cell systems to achieve high enantioselectivity. scilit.com Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, offers a powerful strategy for building complex molecules. nih.govnih.gov this compound could serve as a key starting material in multi-step chemoenzymatic routes to valuable chiral compounds. nih.gov
| Enzyme Class | Potential Transformation | Product Type |
| Oxidoreductases | Stereoselective reduction of the alkyne. nih.gov | Chiral alkenes or alkanes. |
| Hydrolases (Lipases/Esterases) | Selective hydrolysis of the methyl ester. | 4-(trimethylsilyl)but-3-ynoic acid. |
| Lyases | Potential addition across the alkyne. | Functionalized alkenes. |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic pathways. beilstein-journals.orgchemrxiv.orgprinceton.edu These computational tools can analyze vast datasets of chemical reactions to identify patterns that may not be apparent to human chemists. researchgate.netnih.gov
Development of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity
The development of novel catalysts is crucial for controlling the selectivity of chemical reactions. mdpi.comresearchgate.netnih.gov In the context of this compound, the focus is on achieving selective transformations of either the alkyne or the ester group. The trimethylsilyl (B98337) group plays a significant role in directing the regioselectivity of additions to the alkyne. thieme-connect.comnih.gov
Catalytic systems based on transition metals like palladium, rhodium, and copper are effective for various alkyne functionalizations, including hydrogenations, cycloadditions, and cross-coupling reactions. nih.govdiva-portal.orgmasterorganicchemistry.com For instance, photocatalytic semi-hydrogenation of alkynes using novel bimetallic catalysts can achieve high selectivity for the corresponding alkene. nih.gov The development of chiral catalysts is particularly important for the asymmetric synthesis of valuable molecules. nih.govsemanticscholar.orgnih.gov Future research will likely focus on creating catalysts that can differentiate between the two reactive sites of this compound to achieve programmable and highly selective transformations. researchgate.net
Exploration of Unconventional Reactivity Pathways and Activation Modes
Beyond traditional two-electron pathways, research is exploring unconventional activation modes to unlock new reactivity for molecules like this compound. The trimethylsilyl group is not merely a protecting group; it can actively participate in and direct reactions. thieme-connect.comnih.gov For example, silyl-mediated reactions can proceed through unique mechanisms involving silyl (B83357) radical intermediates or 1,4-silyl shifts. gelest.com
The activation of C-Si bonds, although challenging, presents an opportunity for novel cross-coupling reactions. nih.gov Furthermore, the alkyne can undergo unconventional cycloadditions and annulations to form complex carbocyclic and heterocyclic systems. gelest.com Exploring these pathways could lead to the discovery of fundamentally new transformations and provide rapid access to molecular scaffolds that are otherwise difficult to synthesize. researchgate.netresearchgate.net
Strategic Role in Future Sustainable Chemical Manufacturing and Circular Economy
The principles of sustainable chemistry and the circular economy are increasingly guiding the design of chemical products and processes. This compound can play a strategic role in this paradigm. Its utility as a versatile building block allows for the development of atom-economical synthetic routes that minimize waste.
The silicon component of the molecule also presents an interesting opportunity within a circular economy framework. While silicon is abundant, the production of organosilanes is energy-intensive. Developing catalytic cycles where the trimethylsilyl group can be efficiently recovered and reused would contribute to a more sustainable use of resources. Furthermore, designing syntheses that utilize this compound under green conditions—such as in flow reactors, with biocatalysts, or using electrochemical methods—aligns with the broader goals of reducing the environmental footprint of chemical manufacturing.
Concluding Remarks on the Advancements and Prospects of Methyl 4 Trimethylsilyl but 3 Ynoate Research
Synthesis Methodologies
The synthesis of Methyl 4-(trimethylsilyl)but-3-ynoate can be approached through several established methodologies for the formation of silylated alkynes and methyl esters. The primary strategies would likely involve the silylation of a suitable precursor or the construction of the carbon skeleton with the trimethylsilyl (B98337) group already in place.
One probable synthetic route involves the deprotonation of a terminal alkyne followed by quenching with a trimethylsilyl halide. A plausible precursor would be methyl but-3-ynoate (B1264759). The reaction would proceed as follows:
Deprotonation: Methyl but-3-ynoate is treated with a strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide), at low temperatures to form the corresponding lithium acetylide.
Silylation: The acetylide is then reacted with trimethylsilyl chloride to introduce the trimethylsilyl group at the terminal position of the alkyne.
Alternatively, the synthesis could commence from a silylated alkyne building block. For instance, (trimethylsilyl)acetylene can be deprotonated and reacted with a suitable electrophile to extend the carbon chain.
A related, documented synthesis is that of 4-(trimethylsilyl)-3-butyn-1-ol, which is prepared by treating 3-butyn-1-ol with a base and trimethylsilyl chloride. orgsyn.org Subsequent oxidation of the alcohol to a carboxylic acid and esterification would yield the target molecule.
The choice of synthetic route would depend on the availability of starting materials, desired scale, and tolerance of other functional groups in the molecule.
Table 1: Potential Synthetic Routes to this compound
| Starting Material | Reagents | Key Steps |
| Methyl but-3-ynoate | 1. n-BuLi or LDA2. TMSCl | Deprotonation, Silylation |
| 3-Butyn-1-ol | 1. Base, TMSCl2. Oxidation (e.g., Jones)3. Esterification (MeOH, H+) | Silylation, Oxidation, Esterification |
| (Trimethylsilyl)acetylene | 1. n-BuLi2. Ethylene oxide3. Oxidation4. Esterification | Alkylation, Oxidation, Esterification |
Reactivity Patterns and Mechanistic Understanding
The reactivity of this compound is dictated by the interplay of its three key functional groups: the methyl ester, the carbon-carbon triple bond, and the trimethylsilyl group.
The trimethylsilyl group serves primarily as a protecting group for the terminal alkyne. This protection is crucial in reactions where the acidic proton of a terminal alkyne would interfere, such as in Grignard or organolithium additions to the ester. The silicon-carbon bond is relatively stable but can be selectively cleaved under specific conditions, typically using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or under acidic or basic conditions. This desilylation regenerates the terminal alkyne, allowing for further functionalization, such as in Sonogashira or Glaser couplings.
The alkyne moiety is a site of high electron density and can undergo a variety of addition reactions. These include:
Hydrogenation: The alkyne can be partially reduced to a (Z)- or (E)-alkene using specific catalysts (e.g., Lindlar's catalyst for the cis-alkene) or fully reduced to an alkane.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.
Hydrohalogenation: Addition of HX, with regioselectivity influenced by the electronic effects of the ester and silyl (B83357) groups.
Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions, providing access to complex cyclic structures.
The methyl ester group is a classic electrophilic site. It can undergo nucleophilic acyl substitution with a variety of nucleophiles, such as:
Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
Aminolysis/Amidation: Reaction with amines to form amides.
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Grignard/Organolithium Addition: Reaction with organometallic reagents to form tertiary alcohols after initial addition to the carbonyl group.
The presence of the trimethylsilyl group can influence the reactivity of the adjacent alkyne and, to a lesser extent, the ester. Mechanistically, reactions involving the alkyne will proceed through intermediates characteristic of electrophilic or nucleophilic additions to triple bonds. The trimethylsilyl group can stabilize adjacent carbocations (the β-silicon effect) and influence the regioselectivity of certain additions.
Applications in Advanced Organic Synthesis and Materials Science
The trifunctional nature of this compound makes it a versatile building block in advanced organic synthesis and a potential component in the development of novel materials.
In organic synthesis , this compound can be envisioned as a key intermediate in the synthesis of complex natural products and pharmaceuticals. The protected alkyne allows for modifications at the ester functionality without affecting the triple bond. Subsequent deprotection and further reaction of the alkyne (e.g., in cross-coupling reactions) would allow for the introduction of diverse molecular fragments. A closely related compound, Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, has been utilized in the synthesis of tetrasubstituted thiophenes and pyrido[2,3-d]pyrimidines, highlighting the utility of such silylated building blocks in heterocyclic chemistry. enamine.net
The ability to selectively unmask and react the alkyne at a later synthetic stage is a powerful tool in convergent synthesis strategies. This allows for the late-stage introduction of structural diversity, which is highly valuable in medicinal chemistry for the generation of compound libraries.
In materials science , molecules containing the trimethylsilylalkyne motif are of interest for the development of functional materials. The trimethylsilyl group can enhance the solubility and processability of rigid-rod polymers derived from the alkyne. Furthermore, the alkyne functionality itself can be utilized for:
Polymerization: Acetylenic polymers can exhibit interesting electronic and optical properties.
Click Chemistry: The deprotected terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click" reaction for the synthesis of polymers, dendrimers, and for the functionalization of surfaces.
Cross-linking: The alkyne can be used as a cross-linking unit in polymer networks, potentially leading to materials with enhanced thermal stability and mechanical properties.
The prospects for this compound and related compounds are bright. As synthetic methodologies become more sophisticated, the demand for such multifunctional building blocks will continue to grow. Further research into the specific reactivity and applications of this compound could unveil novel synthetic transformations and lead to the creation of advanced materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
